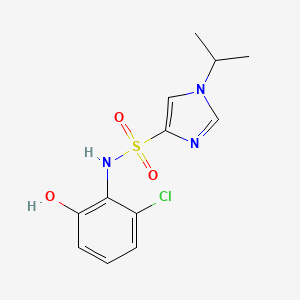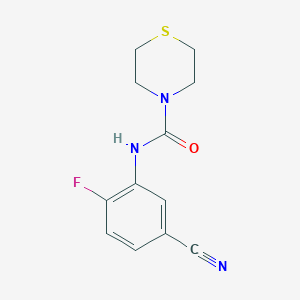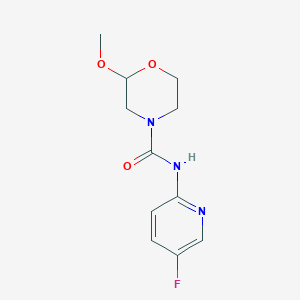![molecular formula C15H23N3O3 B6750355 1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea](/img/structure/B6750355.png)
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It features a pyridine ring substituted with a methyl group at the 6-position and a urea moiety connected to a propyl chain, which is further linked to an oxane (tetrahydropyran) ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea typically involves the following steps:
Preparation of 6-Methyl-2-aminopyridine: This can be achieved by nitration of 6-methylpyridine followed by reduction of the nitro group to an amino group.
Formation of Isocyanate Intermediate: The 6-methyl-2-aminopyridine is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling with 3-(Oxan-2-yloxy)propylamine: The isocyanate intermediate is then reacted with 3-(oxan-2-yloxy)propylamine to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. Key considerations include:
Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Safety and Environmental Concerns: Proper handling of hazardous reagents like phosgene and waste management are crucial.
化学反应分析
Types of Reactions
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It could be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound might be employed in studies investigating its biological activity, including its effects on cellular processes or its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate the activity of these targets through various pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]thiourea: Similar structure but with a thiourea group instead of a urea moiety.
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]guanidine: Similar structure but with a guanidine group instead of a urea moiety.
Uniqueness
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxane ring and the urea moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-12-6-4-7-13(17-12)18-15(19)16-9-5-11-21-14-8-2-3-10-20-14/h4,6-7,14H,2-3,5,8-11H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIGTCZXCHYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750283.png)
![1-[(6-Bromo-2,3,4-trifluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6750288.png)
![N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B6750294.png)
![4-ethoxy-N-[3-(2-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B6750297.png)
![2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6750306.png)

![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750318.png)
![N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750329.png)
![1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea](/img/structure/B6750334.png)
![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B6750338.png)
![Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate](/img/structure/B6750345.png)

![1-(4-Hydroxycyclohexyl)-1-[(3-hydroxyphenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B6750369.png)

